(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide
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Overview
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide” is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain one nitrogen atom and one sulfur atom. The “allyl” group refers to a prop-2-enyl group (−CH2−CH=CH2), which is attached to the thiazole ring at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with an allyl group at the 3-position and a sulfamoyl group at the 6-position . The Z-configuration indicates the relative positions of the highest priority groups on each carbon of the double bond .Chemical Reactions Analysis
Benzo[d]thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the allyl group could allow for reactions involving the double bond, such as additions or allylic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzo[d]thiazoles are stable compounds due to the aromaticity of the thiazole ring .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, like "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide," play a crucial role in medicinal chemistry. They serve as core scaffolds in numerous synthetic medicinally important compounds, demonstrating a wide range of biological activities. For instance, thiazole derivatives have been found to exhibit antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. Their importance is also highlighted in the development of anticancer, anthelmintic agents, and even in non-medical applications such as vulcanizing accelerators and photographic sensitizers. The chemistry of thiazole and its derivatives has evolved significantly, contributing to the synthesis of compounds with commercial and therapeutic value (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).
Photodynamic Therapy Applications
Specifically tailored thiazole derivatives have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds, characterized by their ability to generate singlet oxygen when exposed to light, show significant potential in this therapeutic area. Their photophysical and photochemical properties make them suitable as photosensitizers, which are crucial in initiating the type II photodynamic reaction used to kill cancer cells. One such compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, highlighting its potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. For example, Schiff bases synthesized from sulfamethoxazole and sulfathiazole and their subsequent characterization have shown considerable antimicrobial activities against various pathogens, including sulfonamide-resistant strains. This indicates the versatility of these compounds in addressing resistance mechanisms, potentially leading to new therapeutic agents against resistant microbial infections (Mondal, Mandal, Mondal, & Sinha, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h4,7-8,10H,2-3,5-6,9H2,1H3,(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUWHQTYOKCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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